![molecular formula C12H9ClN4O5 B213965 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213965.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. The compound has also been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide. One area of research is to further investigate the compound's mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound and to explore its potential as a lead compound for the development of new drugs. Additionally, research could be conducted to investigate the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process involving various chemical reactions. The process starts with the reaction of 1,3-benzodioxole with chloroacetyl chloride, followed by the reaction of the resulting compound with nitroacetone. The final step involves the reaction of the intermediate product with 4-chloro-3-nitropyrazole-5-carboxylic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C12H9ClN4O5 |
Molekulargewicht |
324.67 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
InChI-Schlüssel |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.